N-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide N-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide
Brand Name: Vulcanchem
CAS No.: 34023-98-8
VCID: VC15639614
InChI: InChI=1S/C16H11ClN2O3/c17-10-4-3-5-11(8-10)18-14(20)9-19-15(21)12-6-1-2-7-13(12)16(19)22/h1-8H,9H2,(H,18,20)
SMILES:
Molecular Formula: C16H11ClN2O3
Molecular Weight: 314.72 g/mol

N-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide

CAS No.: 34023-98-8

Cat. No.: VC15639614

Molecular Formula: C16H11ClN2O3

Molecular Weight: 314.72 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide - 34023-98-8

Specification

CAS No. 34023-98-8
Molecular Formula C16H11ClN2O3
Molecular Weight 314.72 g/mol
IUPAC Name N-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Standard InChI InChI=1S/C16H11ClN2O3/c17-10-4-3-5-11(8-10)18-14(20)9-19-15(21)12-6-1-2-7-13(12)16(19)22/h1-8H,9H2,(H,18,20)
Standard InChI Key SVOGNXVRUUPPQG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC(=CC=C3)Cl

Introduction

N-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide is a synthetic organic compound that belongs to the class of phthalimide derivatives. This compound features a phthalimide core linked to a 3-chlorophenyl group via an acetamide bridge. Such structures are often explored for their potential applications in medicinal chemistry, including anti-inflammatory, antimicrobial, and anticancer activities.

Synthesis

The synthesis of N-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide typically involves the following steps:

  • Preparation of Phthalimide Derivative:

    • Phthalic anhydride reacts with ammonia or primary amines to form the phthalimide core.

  • Acetylation:

    • The phthalimide derivative undergoes acetylation using chloroacetyl chloride under basic conditions to introduce the acetamide linkage.

  • Substitution Reaction:

    • The final step involves coupling with 3-chloroaniline to attach the 3-chlorophenyl group.

These reactions are generally carried out in polar solvents such as ethanol or DMF under controlled temperatures.

Applications and Biological Relevance

Phthalimide derivatives like N-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide have been studied for diverse biological activities:

  • Antimicrobial Activity:

    • The presence of the chloro group enhances lipophilicity, which may improve membrane permeability in microbial cells.

  • Anti-inflammatory Properties:

    • Compounds with amide linkages are known to interact with inflammatory mediators.

  • Potential Anticancer Activity:

    • The rigid phthalimide structure may facilitate binding to specific biological targets such as enzymes or receptors involved in cancer progression.

Analytical Characterization

The compound can be characterized using various analytical techniques:

TechniquePurpose
NMR SpectroscopyIdentifies hydrogen and carbon environments.
IR SpectroscopyDetects functional groups (e.g., C=O stretch at ~1700 cm1^{-1}).
Mass SpectrometryConfirms molecular weight and fragmentation pattern.
X-ray CrystallographyDetermines the three-dimensional structure and bond angles.

Limitations and Future Research

While derivatives like N-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide show promise in preliminary studies, further research is needed to:

  • Evaluate their pharmacokinetic properties.

  • Optimize their bioavailability and target specificity.

  • Conduct in vivo studies to confirm therapeutic potential.

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